

physical and chemical properties of Chamaejasmenin B

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Compound of Interest

Compound Name: *Chamaejasmenin B*

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Chamaejasmenin B: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical, chemical, and biological properties of **Chamaejasmenin B**, a biflavonoid of significant interest for its therapeutic potential.

Core Physical and Chemical Properties

Chamaejasmenin B is a C-3/C-3''-biflavanone originally isolated from the roots of *Stellera chamaejasme* L.[1][2] It is distinguished by a cis-cis configuration at the C-2/C-3 and C-2''/C-3'' positions.[2] While detailed experimental data for some physical properties are not readily available in the public domain, the fundamental molecular characteristics have been established.

Property	Value	Source
Molecular Formula	C ₃₂ H ₂₆ O ₁₀	[3]
Molecular Weight	570.54 g/mol	[3]
Appearance	Not specified in available literature	-
Melting Point	Not specified in available literature	-
Solubility	Not specified in available literature	-

Note: Specific quantitative data for appearance, melting point, and solubility in various solvents are not detailed in the reviewed literature. Researchers are advised to determine these properties empirically for their specific applications.

Spectroscopic Data Overview

The structural elucidation of **Chamaejasmenin B** and related compounds from *Stellera chamaejasme* L. has been accomplished through a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).[1][4][5][6] However, the specific spectral data (e.g., chemical shifts, absorption maxima) for **Chamaejasmenin B** are not consistently reported in publicly accessible literature.

Biological Activity and Therapeutic Potential

Chamaejasmenin B has demonstrated significant anti-cancer properties across a range of human solid tumor cell lines.[7][8] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in metastasis and the tumor microenvironment.

In Vitro Anti-Proliferative Activity

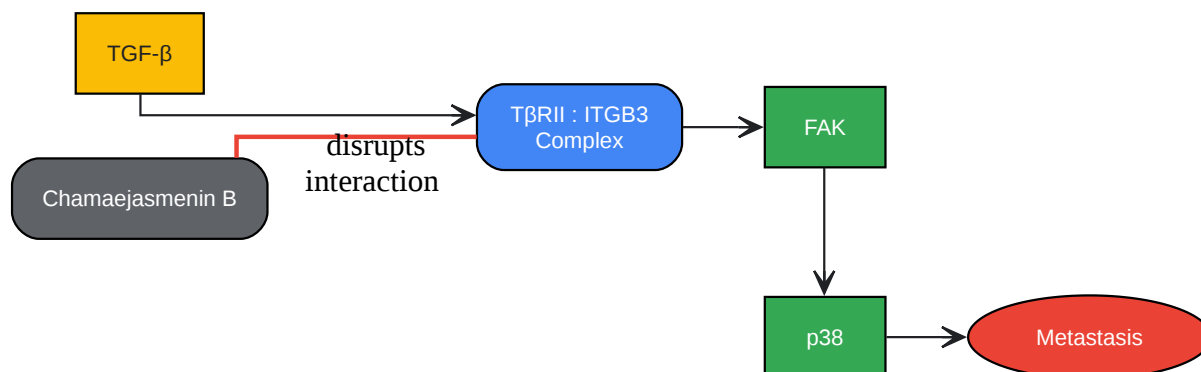
Chamaejasmenin B exhibits potent anti-proliferative effects on various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values highlight its efficacy, particularly in non-small

cell lung cancer and osteosarcoma cell lines.

Cell Line	Cancer Type	IC ₅₀ (μmol/L)	Source
A549	Non-small cell lung cancer	1.08	[7][8]
KHOS	Osteosarcoma	Not specified, but highly sensitive	[7][8]
HepG2	Liver carcinoma	Range: 1.08 - 10.8	[7][8]
SMMC-7721	Liver carcinoma	Range: 1.08 - 10.8	[7][8]
MG63	Osteosarcoma	Range: 1.08 - 10.8	[7][8]
U2OS	Osteosarcoma	Range: 1.08 - 10.8	[7][8]
HCT-116	Colon cancer	Range: 1.08 - 10.8	[7][8]
HeLa	Cervical cancer	Range: 1.08 - 10.8	[7][8]
B16F0	Melanoma	Not specified	[3]
B16F10	Melanoma	Not specified	[3]
MIA PaCa-2	Pancreatic cancer	647 (at 48h)	[9]

Signaling Pathways Modulated by Chamaejasmenin B

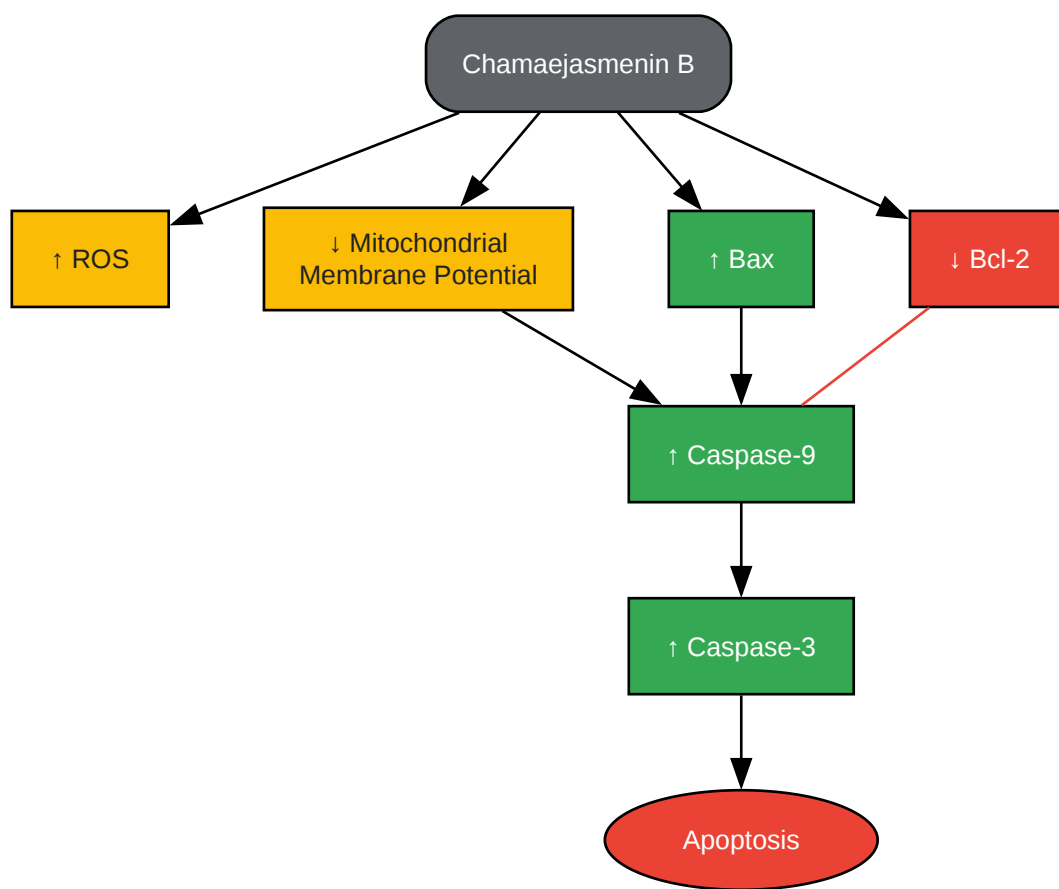
Chamaejasmenin B has been identified as a potent inhibitor of metastasis in breast cancer by rebalancing the TGF-β paradox.[10] It selectively blocks the pro-metastatic, non-canonical TGF-β signaling pathway. The core mechanism involves the disruption of the physical interaction between the TGF-β receptor II (TβRII) and β3 integrin (ITGB3).[10] This disassociation prevents the subsequent activation of Focal Adhesion Kinase (FAK) and the p38 MAP kinase, key effectors in this oncogenic pathway.[10]



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Inhibition of the Non-Canonical TGF-β Signaling Pathway.

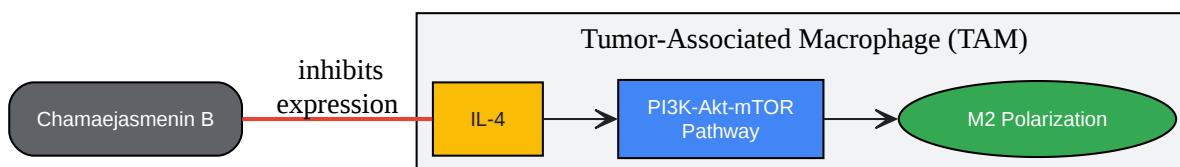
Chamaejasmenin B induces apoptosis in various cancer cells, including melanoma and pancreatic cancer.[3][9] The mechanism is linked to the mitochondrial-dependent intrinsic apoptosis pathway.[3] Treatment with **Chamaejasmenin B** leads to an increase in intracellular Reactive Oxygen Species (ROS), a decrease in the mitochondrial membrane potential ($\Delta\Psi_m$), and altered expression of key apoptosis-related proteins.[3] Specifically, it upregulates the expression of pro-apoptotic proteins such as Bax, Caspase-3, and Caspase-9, while downregulating the anti-apoptotic protein Bcl-2.[3] In pancreatic cancer cells, it also increases the expression of CYCS, FADD, and FAS.[9]



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Mitochondrial-Dependent Apoptosis Induction.

In the tumor microenvironment, **Chamaejasmenin B** can reverse the M2-dominant polarization of macrophages, which is known to promote tumor progression.[11] This is achieved by inhibiting the PI3K-Akt-mTOR signaling pathway in tumor-associated macrophages (TAMs).[11] A key mechanism is the reduction of Interleukin-4 (IL-4) expression, a critical cytokine for M2 polarization.[11]



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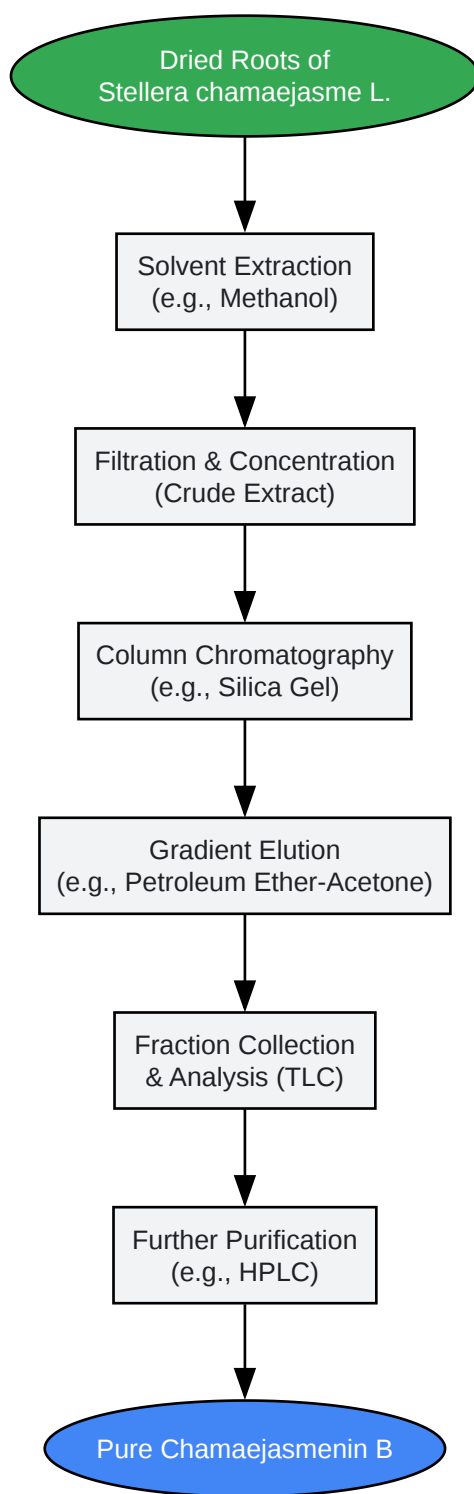
Inhibition of M2 Macrophage Polarization.

Experimental Methodologies

The following section outlines the general experimental protocols that have been employed in the study of **Chamaejasmenin B**. These are intended as a guide and may require optimization for specific experimental setups.

Extraction and Isolation

A general workflow for the isolation of **Chamaejasmenin B** from the roots of *Stellera chamaejasme* L. involves solvent extraction followed by chromatographic separation.



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